molecular formula C11H11ClO5 B14618261 Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester CAS No. 57857-81-5

Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester

Cat. No.: B14618261
CAS No.: 57857-81-5
M. Wt: 258.65 g/mol
InChI Key: QWBSIYICLWCIDS-UHFFFAOYSA-N
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Description

Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester is an organic compound with the molecular formula C12H13ClO5 This compound is a derivative of benzoic acid and features a complex structure with multiple functional groups, including a chloro group, formyl group, dihydroxy groups, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of the corresponding benzoic acid derivative. The process may involve the following steps:

    Chlorination: Introduction of the chloro group to the benzoic acid derivative.

    Formylation: Addition of the formyl group using reagents such as formic acid or formyl chloride.

    Hydroxylation: Introduction of hydroxyl groups through reactions with hydroxylating agents.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Benzoic acid derivative with a carboxylic acid group.

    Reduction: Benzoic acid derivative with an alcohol group.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: Benzoic acid derivative with a carboxylic acid group.

Scientific Research Applications

Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various chemical interactions, making it a versatile compound in research.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, methyl ester
  • Benzoic acid, 3-formyl-2,4-dihydroxy-6-methyl-, methyl ester
  • Benzoic acid, 4-formyl-, methyl ester

Uniqueness

Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro group, formyl group, and ethyl ester group allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

57857-81-5

Molecular Formula

C11H11ClO5

Molecular Weight

258.65 g/mol

IUPAC Name

ethyl 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C11H11ClO5/c1-3-17-11(16)7-5(2)8(12)10(15)6(4-13)9(7)14/h4,14-15H,3H2,1-2H3

InChI Key

QWBSIYICLWCIDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1O)C=O)O)Cl)C

Origin of Product

United States

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